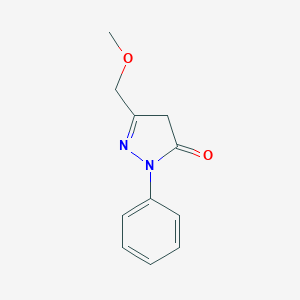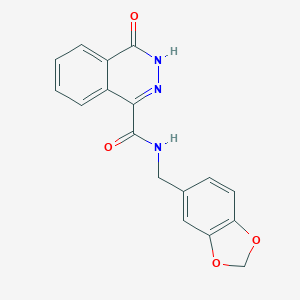
4-(5-Ethyl-2-methoxyphenyl)sulfonylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(5-Ethyl-2-methoxyphenyl)sulfonylmorpholine” is a chemical compound with the molecular formula C19H23NO4S and a molecular weight of 361.461. Unfortunately, there is limited information available about this specific compound21.
Synthesis Analysis
There is no specific information available on the synthesis of “4-(5-Ethyl-2-methoxyphenyl)sulfonylmorpholine”. However, similar compounds have been synthesized using various methods3.Molecular Structure Analysis
The molecular structure of “4-(5-Ethyl-2-methoxyphenyl)sulfonylmorpholine” is not readily available. However, the molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction4.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “4-(5-Ethyl-2-methoxyphenyl)sulfonylmorpholine”. However, similar compounds have been studied for their reactivity5.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(5-Ethyl-2-methoxyphenyl)sulfonylmorpholine” are not readily available. However, similar compounds have been analyzed for their physical and chemical properties6.Safety And Hazards
There is no specific safety and hazard information available for “4-(5-Ethyl-2-methoxyphenyl)sulfonylmorpholine”. However, similar compounds have been analyzed for their safety and hazards7.
Future Directions
The future directions for the study of “4-(5-Ethyl-2-methoxyphenyl)sulfonylmorpholine” are not known. However, similar compounds have been studied for their potential applications in various fields5.
Please note that the information provided is based on the limited data available and may not be fully accurate or complete. For a more comprehensive analysis, further research and studies would be required.
properties
IUPAC Name |
4-(5-ethyl-2-methoxyphenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-3-11-4-5-12(17-2)13(10-11)19(15,16)14-6-8-18-9-7-14/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCKAMWNRKYUQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Ethyl-2-methoxyphenyl)sulfonylmorpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-{[(4-tert-butylbenzyl)amino]carbonyl}-3-(methylsulfanyl)propyl]benzamide](/img/structure/B479369.png)



![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B479436.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B479449.png)

![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-benzylacetamide](/img/structure/B479458.png)

![N-[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-2,2-diphenylacetamide](/img/structure/B479480.png)

![5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B479506.png)
![4-benzyl-5-{[(2-methylphenyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B479519.png)